

Replicating published GNE-149 experimental findings

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Compound of Interest

Compound Name: GNE-149

Cat. No.: B15621845

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GNE-149: A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the experimental findings related to **GNE-149**, a potent and orally bioavailable full antagonist and efficient degrader of Estrogen Receptor alpha (ER α).^[1]^[2] Developed for the treatment of ER-positive (ER+) breast cancer, **GNE-149** represents a significant advancement in the class of Selective Estrogen Receptor Degraders (SERDs).^[1]^[3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon the published findings for **GNE-149** and other relevant SERDs.

Introduction to GNE-149

GNE-149 was developed to overcome the limitations of earlier ER α -targeted therapies.^[1] While therapies like tamoxifen (a Selective Estrogen Receptor Modulator - SERM) and aromatase inhibitors are effective, resistance often develops, sometimes through mutations in the ESR1 gene which encodes ER α .^[1] Fulvestrant, the first approved SERD, effectively antagonizes and degrades ER α but suffers from poor oral bioavailability, limiting its clinical utility.^[1] **GNE-149** was designed as a "best-in-class" orally bioavailable SERD with a dual mechanism of action: full antagonism of ER α and robust degradation of the ER α protein.^[1]

Comparative In Vitro Performance

The following tables summarize the in vitro antiproliferative activity and ER α degradation efficiency of **GNE-149** in comparison to other SERDs in key ER+ breast cancer cell lines,

MCF7 and T47D.

Table 1: Antiproliferative Activity of SERDs

Compound	Cell Line	IC50 (nM)
GNE-149	MCF7	0.3
T47D	0.2	
Fulvestrant	MCF7	0.29[4][5][6]
T47D	Not explicitly found in searches	
GDC-0810	MCF7	2.5[7][8]
AZD9496	MCF7	≤1
GDC-0927	MCF7	Data not available in a comparable format
LSZ102	MCF7	Data not available in a comparable format
SAR430859	MCF7	Data not available in a comparable format

Table 2: ERα Degradation Activity of SERDs

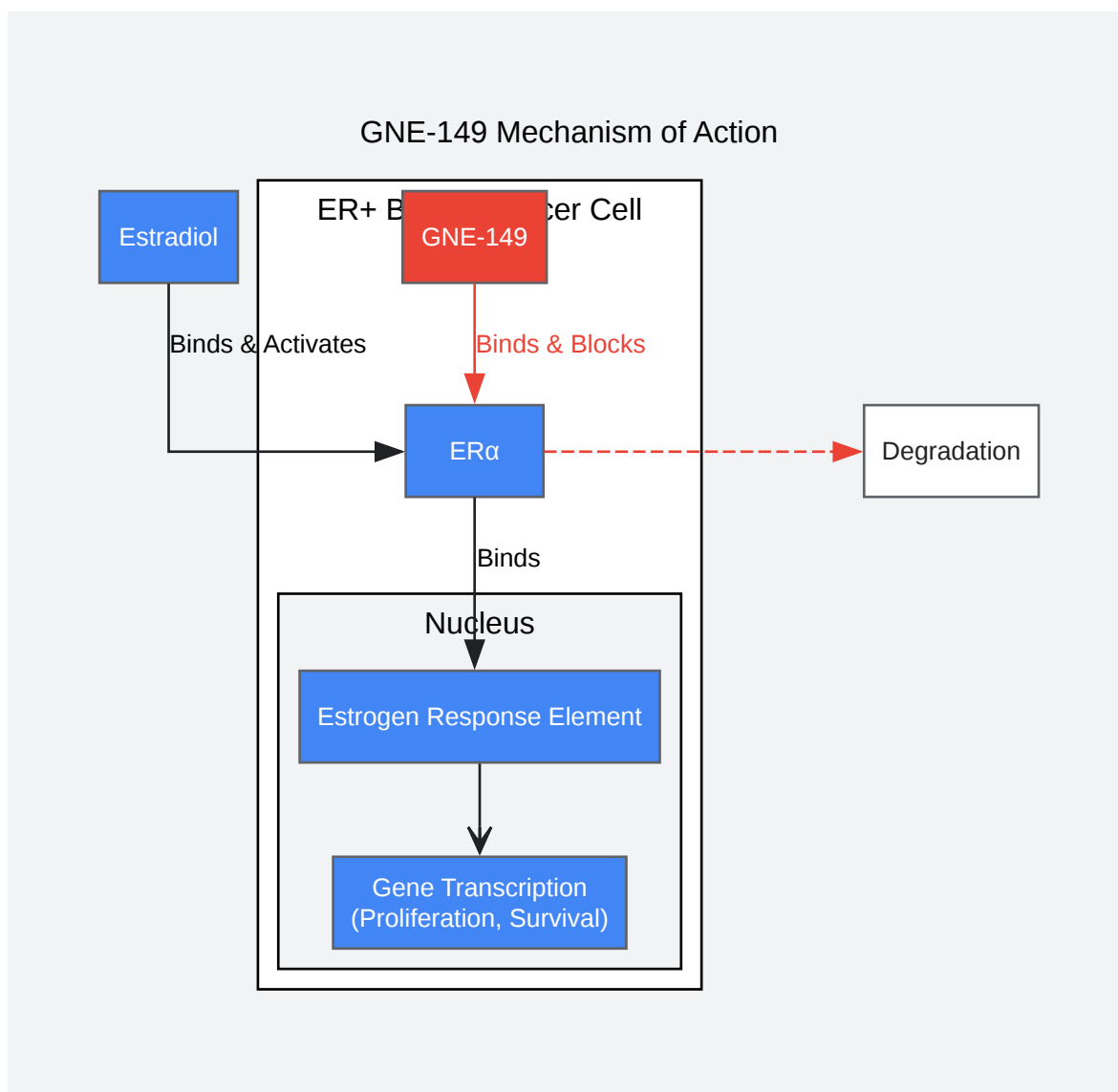
Compound	Cell Line	DC50 (nM)	Maximum Degradation (%)
GNE-149	MCF7	0.2	>95%
T47D	0.3	>95%	
Fulvestrant	MCF7	Data not available in a comparable format	~100% [6]
GDC-0810	MCF7	0.7 [7] [8]	Data not available in a comparable format
AZD9496	MCF7	Data not available in a comparable format	Equivalent to fulvestrant in MCF7 [9]
GDC-0927	MCF7	Data not available in a comparable format	More efficient than fulvestrant and GDC-0810
LSZ102	MCF7	Data not available in a comparable format	Data not available in a comparable format
SAR430859	MCF7	Data not available in a comparable format	Data not available in a comparable format

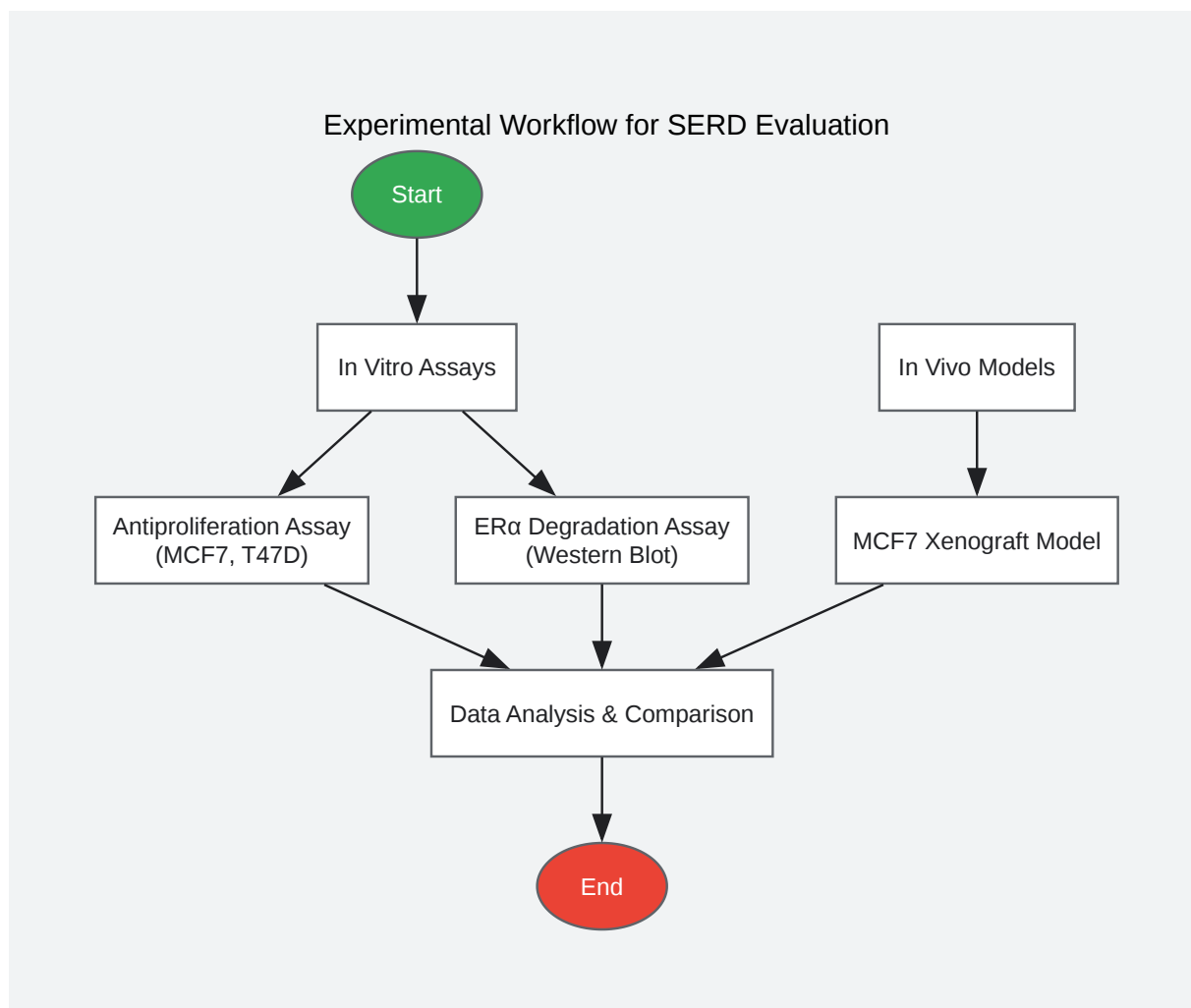
In Vivo Efficacy

In a preclinical MCF7 xenograft mouse model, **GNE-149** demonstrated robust, dose-dependent anti-tumor activity.[\[2\]](#) This model is a standard for evaluating the in vivo efficacy of compounds targeting ER+ breast cancer.

Signaling Pathway and Mechanism of Action

GNE-149 acts as a dual-mechanism inhibitor of ER α signaling. As a full antagonist, it competitively binds to ER α , preventing the binding of estradiol and subsequent activation of downstream transcriptional programs that promote cell proliferation. Concurrently, as a SERD, it induces the degradation of the ER α protein, further diminishing the cellular response to estrogen.





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